3-Phenyl-1-aminoguanidine hydroiodide

Beschreibung

Historical Context of Guanidine (B92328) Chemistry and Derivatives Research

Guanidine chemistry traces its roots back to the 19th century, with the parent compound, guanidine, being a highly basic, nitrogen-rich organic molecule. The unique electronic and structural properties of the guanidinium (B1211019) group have long fascinated chemists, leading to extensive research into its derivatives. Aminoguanidine (B1677879), a key derivative, was first synthesized in the late 19th century and quickly became a valuable reagent in chemical synthesis. The introduction of phenyl substituents and the formation of hydrohalide salts, such as hydroiodides, were later developments aimed at modifying the reactivity and physical properties of the aminoguanidine scaffold for specific synthetic applications.

Significance of Aminoguanidine Scaffolds in Modern Organic Synthesis

Aminoguanidine and its derivatives are highly valued in modern organic synthesis due to their utility as precursors for a wide array of heterocyclic compounds. The presence of multiple nucleophilic nitrogen atoms allows for versatile reactivity with various electrophiles. This reactivity is harnessed in the construction of nitrogen-containing heterocycles such as triazoles, triazines, and pyrazoles, which are important structural motifs in medicinal chemistry and materials science. ijisrt.comijisrt.comat.ua The aminoguanidine scaffold provides a reliable and efficient platform for the synthesis of these complex molecules. ijisrt.comijisrt.comat.ua

Research Focus on 3-Phenyl-1-aminoguanidine Hydroiodide within the Aminoguanidine Family

Within the broader family of aminoguanidine derivatives, this compound represents a specific molecular architecture with potential for unique reactivity and applications. The phenyl group can influence the electronic properties and steric environment of the aminoguanidine core, while the hydroiodide salt form can affect its solubility and handling characteristics. While extensive research has been conducted on aminoguanidine and its derivatives in general, specific studies focusing solely on this compound are not widely available in the reviewed literature. Much of the existing research provides a general framework for the synthesis and application of phenyl-substituted aminoguanidines, which can be contextually applied to the hydroiodide form. nih.govmdpi.com

Physicochemical Properties of this compound

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available scientific literature. However, based on its chemical structure, certain properties can be inferred.

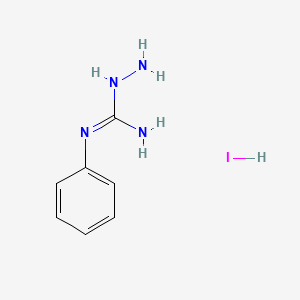

Chemical Structure and Molecular Formula

The chemical structure of this compound consists of an aminoguanidine core where one of the guanidinyl nitrogen atoms is substituted with a phenyl group, and the molecule is salified with hydroiodic acid.

Table 1: Basic Chemical Information

| Property | Value |

|---|---|

| IUPAC Name | (Amino(phenyl)methylene)hydrazine hydroiodide |

| Molecular Formula | C7H11IN4 |

| CAS Number | 133082-93-6 |

Molecular Weight and Physical State

The molecular weight and expected physical state are fundamental properties of a chemical compound.

Table 2: Molecular and Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 278.10 g/mol |

| Physical State | Expected to be a solid at room temperature |

Solubility and Melting Point

Spectral Data (NMR, IR, Mass Spectrometry)

Detailed NMR, IR, and mass spectrometry data for this compound are not available in the reviewed literature. Spectroscopic analysis would be essential for the structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would be expected to show distinct signals for the aromatic protons of the phenyl group and the protons of the amino and hydrazinyl groups. ¹³C NMR would show characteristic peaks for the carbon atoms of the phenyl ring and the guanidinium carbon.

Infrared (IR) Spectroscopy : The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amino and guanidinium groups, C=N stretching of the guanidinium core, and aromatic C-H and C=C stretching from the phenyl ring.

Mass Spectrometry (MS) : Mass spectrometry would be used to determine the mass-to-charge ratio of the protonated molecule, confirming its molecular weight.

Synthesis and Derivatization of this compound

While a specific, detailed synthetic procedure for this compound is not prominently described, its synthesis can be conceptualized based on established methods for preparing substituted aminoguanidines.

Established Synthetic Routes

The synthesis of phenyl-substituted aminoguanidines typically involves the reaction of a corresponding phenyl-substituted thiourea (B124793) or a related precursor with hydrazine (B178648) or its derivatives. The final step would involve the formation of the hydroiodide salt by treatment with hydroiodic acid.

Common Derivatization Reactions

This compound is expected to undergo derivatization reactions characteristic of the aminoguanidine scaffold. These reactions primarily involve the nucleophilic nature of the nitrogen atoms.

Acylation reactions with carboxylic acid derivatives would likely occur at the terminal amino group of the hydrazine moiety, yielding acylaminoguanidine derivatives. These derivatives are important intermediates in the synthesis of heterocyclic compounds. at.ua

Condensation reactions with aldehydes and ketones would lead to the formation of guanidinohydrazones. These reactions are fundamental in the use of aminoguanidines as building blocks for more complex molecules.

Structural Analysis and Characterization

A comprehensive structural analysis of this compound would rely on modern analytical techniques to confirm its identity and purity.

Crystallographic Data

No crystallographic data for this compound, such as single-crystal X-ray diffraction analysis, were found in the reviewed literature. Such a study would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Spectroscopic Data Interpretation

As previously mentioned, detailed spectroscopic data are not available. A hypothetical interpretation of expected spectroscopic data would be crucial for the characterization of this compound.

Table 3: Expected Spectroscopic Features

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals in the aromatic region (phenyl protons), and signals for NH and NH₂ protons. |

| ¹³C NMR | Resonances for aromatic carbons and the guanidinium carbon. |

| IR | N-H, C=N, and aromatic C-H/C=C stretching vibrations. |

| MS | A molecular ion peak corresponding to the protonated cation [C₇H₁₀N₄ + H]⁺. |

Applications in Organic Synthesis

The primary utility of this compound in organic synthesis is expected to be as a precursor for the construction of various heterocyclic systems.

Precursor in the Synthesis of Heterocyclic Compounds

Aminoguanidines are well-established precursors for the synthesis of 1,2,4-triazole (B32235) derivatives. The reaction of 3-Phenyl-1-aminoguanidine with carboxylic acids or their derivatives, followed by cyclization, would be a plausible route to phenyl-substituted amino-triazoles. ijisrt.comat.ua

Condensation of aminoguanidines with α-dicarbonyl compounds is a common method for the synthesis of 3-amino-1,2,4-triazine derivatives. This compound could potentially be employed in similar synthetic strategies.

Reagent in Condensation Reactions

Beyond its role as a precursor for heterocycles, the nucleophilic character of this compound makes it a suitable reagent for various condensation reactions, particularly with carbonyl compounds to form hydrazone derivatives, which can serve as intermediates for further synthetic transformations.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-amino-2-phenylguanidine;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.HI/c8-7(11-9)10-6-4-2-1-3-5-6;/h1-5H,9H2,(H3,8,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWGLZIOXCIOMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)NN.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenyl 1 Aminoguanidine Hydroiodide and Its Analogues

Direct Synthesis Pathways

Direct synthesis methods focus on the formation of the phenylaminoguanidine structure by reacting a phenyl-substituted precursor with a guanidinylating agent. These routes are often favored for their atom economy and fewer synthetic steps.

Reaction of Phenylhydrazine (B124118) with Guanidine (B92328) Precursors

A primary direct route involves the reaction of phenylhydrazine with a suitable guanidine precursor, most notably cyanamide (B42294). This method is an extension of the general synthesis for aminoguanidine (B1677879), where hydrazine (B178648) is reacted with cyanamide. sciencemadness.org The reaction of cyanamide with various hydrazines has been established as a general method for preparing α-(arylamino)guanidines. sciencemadness.org In this specific synthesis, the nucleophilic nitrogen of phenylhydrazine attacks the electrophilic carbon of cyanamide, leading to the formation of the 3-phenyl-1-aminoguanidine backbone.

Another approach involves the reaction of phenylhydrazine with thiourea (B124793) derivatives. For instance, the reaction of diarylthioureas with hydrazine hydrate (B1144303) has been used to prepare diaryl-γ-aminoguanidines. sciencemadness.org This suggests that a similar reaction with phenylhydrazine could yield the desired phenyl-substituted aminoguanidine. Guanylation can also be achieved using reagents like S-methylisothiourea, which readily reacts with amines to form guanidinium (B1211019) salts. nih.govmdpi.com

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of the synthesis of 3-phenyl-1-aminoguanidine and its analogues are highly dependent on the careful optimization of reaction conditions. Key parameters that are typically manipulated include the choice of solvent, reaction temperature, molar ratio of reactants, and reaction time. prismbiolab.com The goal of optimization is to maximize product yield and purity while minimizing reaction time and the formation of byproducts. prismbiolab.combeilstein-journals.org

The selection of an appropriate solvent is critical. Solvents are chosen based on the solubility of the reactants and their boiling points, which influences the accessible temperature range. For the reaction of phenylhydrazine with cyanamide, polar solvents are generally preferred. The temperature is another crucial factor; higher temperatures can increase the reaction rate but may also lead to the decomposition of reactants or products, or the formation of unwanted side products. Conversely, lower temperatures might result in impractically long reaction times. researchgate.net The molar ratio of phenylhydrazine to the guanidine precursor is also fine-tuned to ensure complete conversion of the limiting reagent.

Below is a representative table illustrating how reaction conditions can be systematically varied to optimize the synthesis of a 3-phenyl-1-aminoguanidine analogue.

| Entry | Reactant Ratio (Phenylhydrazine:Precursor) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:1 | Ethanol | 50 | 12 | 45 |

| 2 | 1:1.2 | Ethanol | 78 (reflux) | 6 | 68 |

| 3 | 1:1.2 | DMF | 78 | 6 | 75 |

| 4 | 1:1.2 | DMF | 100 | 4 | 82 |

| 5 | 1:1.5 | DMF | 100 | 4 | 81 |

This is a hypothetical data table created for illustrative purposes based on general optimization principles.

Catalytic Approaches in Aminoguanidine Salt Formation

The use of catalysts can significantly enhance the rate and selectivity of guanylation reactions. organic-chemistry.org Various catalytic systems have been developed for the synthesis of guanidine derivatives, which can be adapted for the preparation of 3-phenyl-1-aminoguanidine. These catalysts can be broadly classified as metal-based or organocatalysts.

Metal-based catalysts, such as those involving copper, zinc, or lanthanides, are effective in promoting the addition of amines to carbodiimides or cyanamides. organic-chemistry.org For example, scandium(III) triflate has been shown to catalyze the guanylation of various amines with cyanamide under mild conditions in water. organic-chemistry.org Copper cyanide (CuCN) is known to be an effective catalyst for N-cyanation steps, a key transformation in syntheses starting from cyanamide. starskychemical.com More recently, diethylzinc (B1219324) (ZnEt₂) has been utilized as a catalyst for the modular synthesis of phenyl-guanidines with high yields. nih.gov

Photocatalysis offers a modern approach, with catalysts like Ru(bpy)₃Cl₂ enabling the conversion of thioureas to guanidines under visible light irradiation at room temperature. organic-chemistry.org These catalytic methods often provide advantages such as milder reaction conditions, higher yields, and improved atom economy compared to non-catalytic routes.

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes involve the synthesis of a key intermediate, which is then further functionalized to yield the final product. This approach is particularly useful when the direct combination of precursors is inefficient or leads to multiple side products.

Preparation via Aminoguanidine Hydrochloride as a Key Intermediate

Aminoguanidine hydrochloride is a versatile and commercially available building block used in the synthesis of a wide range of heterocyclic compounds and substituted guanidines. nih.govscbt.com In an indirect pathway to 3-phenyl-1-aminoguanidine, a phenyl-containing electrophile can be reacted with aminoguanidine hydrochloride.

A common strategy involves the condensation of aminoguanidine hydrochloride with a phenyl-substituted aldehyde or ketone. This reaction forms a hydrazone linkage, effectively incorporating the phenyl group into the final structure. nih.gov For example, various substituted benzaldehydes can be reacted with aminoguanidine bicarbonate or hydrochloride in the presence of an acid catalyst (like concentrated HCl) in a solvent such as ethanol. nih.govnih.gov The resulting product is an aminoguanidine hydrazone derivative, which is a close analogue of 3-phenyl-1-aminoguanidine. This multi-step approach allows for the synthesis of a diverse library of phenyl-substituted aminoguanidine derivatives by simply varying the starting aldehyde or ketone.

Microwave-Assisted Synthesis Protocols for Guanidine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comnih.gov This technology is particularly effective for the synthesis of guanidine derivatives and related heterocyclic systems. jocpr.commdpi.com

In the context of synthesizing 3-phenyl-1-aminoguanidine analogues, microwave irradiation can be applied to both direct and indirect routes. For instance, the reaction of thiourea with amines to form substituted guanidines can be performed in water under microwave irradiation, offering a green chemistry approach that avoids high-boiling organic solvents and traps hazardous byproducts like hydrogen sulfide. jocpr.com Similarly, the condensation of aminoguanidine bicarbonate with carboxylic acids to form triazole precursors can be efficiently carried out in a microwave reactor. mdpi.com The key advantages of MAOS include rapid and uniform heating of the reaction mixture, which often leads to a dramatic reduction in reaction time from hours to minutes. nih.govmdpi.com

The following table compares a conventional heating method with a microwave-assisted protocol for the synthesis of a generic guanidine derivative.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Solvent | DMF or DMSO | Water or Ethanol |

| Temperature | 100-150 °C | 70-120 °C |

| Reaction Time | 4-12 hours | 5-30 minutes |

| Yield | Moderate | Moderate to Good |

| Workup | Often complex | Simplified |

This table provides a generalized comparison based on literature findings. jocpr.commdpi.com

Ultrasound-Promoted Synthesis Techniques

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as reduced reaction times, increased yields, and milder reaction conditions. This green chemistry approach has been successfully applied to the synthesis of various heterocyclic compounds derived from aminoguanidine precursors.

The application of sonication in the synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides, which are analogues of 3-phenyl-1-aminoguanidine derivatives, has been reported to be highly efficient. nih.gov This method involves the reaction of chalcones with aminoguanidine hydrochloride under clean conditions, significantly accelerating the reaction compared to conventional heating methods. Similarly, the synthesis of 5-aryl-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamides has been achieved in good yields (15-83%) after a short sonication period of 30 minutes, often without the need for chromatographic purification. researchgate.net

The synthesis of novel 3-(aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines has also been accomplished via a one-pot, three-component approach under ultrasonic cavitation at room temperature in water, highlighting the eco-friendly nature of this technique. mdpi.com These examples underscore the potential of ultrasound-promoted synthesis for the efficient and environmentally benign production of analogues of 3-Phenyl-1-aminoguanidine hydroiodide.

Derivatization and Analog Synthesis of Phenyl-Aminoguanidine Scaffolds

The derivatization of the phenyl-aminoguanidine scaffold is a key strategy for modulating its physicochemical properties and biological activity. This includes modifications at the nitrogen atoms and the phenyl ring, as well as the incorporation of various heterocyclic moieties.

N-Substitution and Ring Modification Strategies

N-substitution of the guanidine moiety can significantly influence the pharmacological profile of the resulting compounds. For instance, the synthesis of N,N'-diarylguanidine derivatives, such as N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine, has been explored to develop selective noncompetitive NMDA receptor antagonists. nih.gov These strategies often involve the reaction of a substituted aniline (B41778) with a suitable isothiocyanate followed by methylation or other alkylation reactions. The synthesis of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines has also been reported, where substituent effects on the phenyl ring were found to be crucial for high-affinity binding at NMDA receptor sites. nih.gov

Furthermore, N-acylation presents another avenue for derivatization. While direct acylation of the highly basic guanidine group can be challenging, electrochemical N-acylation of amines with carboxylic acids under aqueous conditions offers a sustainable and selective method that could potentially be adapted for phenyl-aminoguanidine derivatives. rsc.org

Modification of the phenyl ring allows for the introduction of various functional groups to probe structure-activity relationships. The synthesis of substituted 2-phenylquinolin-4-amines, where the phenyl group is further functionalized, has been shown to yield potent antagonists of immunostimulatory CpG-oligodeoxynucleotides. nih.gov These examples demonstrate the broad scope for modifying the phenyl-aminoguanidine scaffold to generate novel compounds with tailored properties.

Incorporation of Diverse Heterocyclic Moieties (e.g., 1,2,4-Triazoles, Pyrazolines, Thiazoles)

The reaction of 3-phenyl-1-aminoguanidine and its derivatives with various reagents provides access to a wide range of heterocyclic systems, which are often associated with diverse biological activities.

1,2,4-Triazoles: The condensation of aminoguanidine with carboxylic acids is a classical and effective method for the synthesis of 3-amino-5-substituted-1,2,4-triazoles. The use of microwave irradiation can significantly accelerate this reaction, leading to the formation of compounds such as 3-amino-5-phenyl-1,2,4-triazole in high yields. mdpi.com Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been developed, where the choice of the synthetic route depends on the nucleophilicity of the amine used. rsc.orgrsc.org

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Aminoguanidine bicarbonate | Benzoic acid | 3-Amino-5-phenyl-1,2,4-triazole | 85 | mdpi.com |

| N-Guanidinosuccinimide | Aliphatic amines | N-Alkyl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | - | rsc.orgrsc.org |

| N-Arylsuccinimides | Aminoguanidine HCl | N-Aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | - | rsc.orgrsc.org |

Pyrazolines: The cyclocondensation of α,β-unsaturated ketones (chalcones) with aminoguanidine derivatives is a common route to pyrazolines. Ultrasound-assisted synthesis has been shown to be a highly efficient method for preparing 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides. nih.gov This reaction proceeds via the initial formation of a hydrazone, followed by intramolecular cyclization.

| Chalcone Derivative | Reagent | Product | Yield (%) | Reference |

| 1,3-Diaryl-2-propen-1-ones | Aminoguanidine HCl | 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides | High | nih.gov |

| 3-(Hetero)aryl-1-(2-hydroxyphenyl)enones | Aminoguanidine HCl | 5-Aryl-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamides | 15-83 | researchgate.net |

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a versatile method for the preparation of thiazole derivatives. This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea derivative. For the synthesis of thiazoles from a phenyl-aminoguanidine scaffold, a thiosemicarbazide (B42300) precursor would be utilized. The reaction of 2-bromo-1-phenylethanone derivatives with thiosemicarbazide can lead to the formation of 4-phenyl-1,3-thiazole derivatives. researchgate.net Microwave-assisted Hantzsch reactions have been shown to provide higher yields and shorter reaction times compared to conventional heating. nih.gov

| α-Haloketone | Thioamide/Thiourea | Product | Yield (%) | Reference |

| 2-Bromo-1-phenylethanone | Thiosemicarbazide | 2-Hydrazinyl-4-phenyl-1,3-thiazole | - | researchgate.net |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | N-Phenylthiourea | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | up to 95 | nih.gov |

Multi-step Reaction Schemes for Complex Molecular Architectures

The phenyl-aminoguanidine scaffold serves as a valuable starting point for the multi-step synthesis of more complex and biologically active molecules. These synthetic sequences often involve the initial formation of a heterocyclic core, which is then further elaborated.

For example, a multi-step synthesis can be envisioned where 3-phenyl-1-aminoguanidine is first converted to a 3-amino-5-phenyl-1,2,4-triazole. This intermediate can then undergo further reactions, such as N-alkylation or coupling reactions, to introduce additional complexity and functionality. The synthesis of phenylpiperazine derivatives, for instance, involves a sequence of reactions including sulfonylation, reduction, alkylation, cyclization, and N-substitution to yield compounds with potent acaricidal activity. nih.gov

Flow chemistry offers a modern approach to multi-step synthesis, allowing for the telescoping of several reaction steps into a continuous process. This has been demonstrated in the synthesis of the alkaloid natural product oxomaritidine, showcasing the potential for automated and efficient production of complex molecules. rsc.org Such multi-step strategies are crucial for accessing novel chemical space and developing compounds with highly specific biological activities, such as the synthesis of bioactive heterocyclic compounds for drug discovery. ijnrd.orgmdpi.com

Investigation of Reaction Mechanisms and Chemical Reactivity of Phenyl Aminoguanidines

Mechanistic Pathways of Cyclocondensation Reactions

Cyclocondensation reactions involving aminoguanidines are pivotal for the synthesis of a diverse range of heterocyclic compounds. at.ua When reacting with α-dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal, aminoguanidine (B1677879) derivatives form 3-amino-1,2,4-triazine structures. nih.govnih.gov The reaction kinetics under physiological conditions (pH 7.4 and 37°C) have been shown to be first order with respect to both aminoguanidine and glyoxal. nih.gov

A proposed mechanism for the cyclocondensation of aminoguanidines with enones, in the presence of a base like potassium hydroxide, involves the initial formation of a pyrazoline ring. This process is particularly efficient under ultrasonic conditions, leading to good yields in short reaction times. researchgate.net The versatility of aminoguanidine as a precursor in these reactions is highlighted by its ability to form various heterocyclic systems, including pyrazoles, triazoles, and triazines, depending on the reaction partner and conditions. at.ua For instance, the reaction with β-oxo-esters leads directly to the formation of pyrazolones. at.ua

The general mechanism often begins with a nucleophilic attack from one of the nitrogen atoms of the aminoguanidine moiety onto a carbonyl carbon of the reaction partner. This is followed by a series of intramolecular condensation and dehydration steps, ultimately leading to the formation of a stable heterocyclic ring. researchgate.netnih.gov The specific pathway and the final product are influenced by the structure of the starting materials and the reaction conditions employed.

Role of Nucleophilicity and Electrophilicity in Chemical Transformations

The reactivity of 3-Phenyl-1-aminoguanidine hydroiodide is fundamentally governed by the principles of nucleophilicity and electrophilicity. masterorganicchemistry.com A nucleophile is a species that donates a pair of electrons to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.comkhanacademy.org In the context of phenyl-aminoguanidines, the nitrogen atoms, with their lone pairs of electrons, are the primary nucleophilic centers. nih.gov

The hydrazino group's terminal amino group is often considered more nucleophilic. nih.gov This heightened nucleophilicity drives reactions such as the aldimine condensation, where the nucleophilic nitrogen attacks the electrophilic carbonyl carbon of an aldehyde or ketone. nih.gov The phenyl group, depending on its substituents, can modulate the electronic properties of the entire molecule. Electron-donating groups on the phenyl ring can enhance the nucleophilicity of the aminoguanidine moiety, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups can render the phenyl ring itself more electrophilic and susceptible to nucleophilic attack. quora.com

The interplay between electrophiles and nucleophiles is central to understanding the reaction mechanisms. For instance, in cyclocondensation reactions, the aminoguanidine acts as the nucleophile, attacking the electrophilic carbonyl centers of the other reactant. researchgate.net The efficiency of these transformations is dependent on the relative nucleophilicity of the aminoguanidine and the electrophilicity of its reaction partner. nih.govnih.gov

Studies on Tautomeric Equilibria and Their Influence on Reactivity

Tautomerism, the interconversion of constitutional isomers, plays a significant role in the reactivity of phenyl-aminoguanidines. These compounds can exist in different tautomeric forms, primarily the amino and imino forms. The position of the equilibrium between these tautomers can be influenced by various factors, including the solvent and the electronic nature of substituents. researchgate.netmdpi.com

For instance, in 2-(2-substituted-methylenehydrazinyl)-3-phenylquinazolin-4(3H)-ones, the imino form is predominantly favored in a DMSO solution. researchgate.net However, if the quinazolinone moiety is replaced by a more aromatic system like benzimidazol-2-yl or 4,6-dimethylpyrimidin-2-yl, the amino tautomer becomes the dominant species in the equilibrium. researchgate.net This highlights the subtle electronic effects that can shift the tautomeric preference.

Oxidation Reactions of Aminoguanidine Scaffolds

The aminoguanidine scaffold is susceptible to oxidation, and these reactions have been the subject of various investigations. While a systematic study on the oxidation of aminoguanidine itself is not extensively documented, observations of its derivatives provide insight into this aspect of its reactivity. sciencemadness.org For example, triphenylaminoguanidine is known to turn red upon standing in the air due to the formation of an azo derivative, which can be isolated as red needles by oxidation with mercuric oxide. sciencemadness.org This suggests that the unsymmetrical form of triphenylaminoguanidine is the reactive species in this oxidation.

Aminoguanidine has been shown to be an effective scavenger of α,β-unsaturated aldehydes, which are products of lipid oxidation. nih.gov This scavenging activity suggests that one of its mechanisms of action in biological systems is to protect tissues from oxidative stress. nih.govnih.gov It can also inhibit the oxidative modification of low-density lipoprotein (LDL) by binding to reactive aldehydes formed during lipid peroxidation, thereby preventing their conjugation to apolipoprotein B. nih.gov

Furthermore, aminoguanidine and its derivatives can be metabolized by enzymes such as nitric oxide synthase (nNOS), leading to oxidative removal of the hydrazine (B178648) group and the formation of radical intermediates. nih.gov These intermediates can then react further, sometimes leading to the inactivation of the enzyme itself. nih.gov

Analysis of Cleavage Reactions and By-product Formation

During the synthesis and subsequent reactions of phenyl-aminoguanidines, cleavage reactions can occur, leading to the formation of by-products. The stability of the guanyl group and the various bonds within the aminoguanidine structure can be influenced by the reaction conditions. For example, 1-guanylpyrazoles, which can be considered cyclic aminoguanidines, are remarkably stable under certain conditions but are easily cleaved by nucleophiles like hydrazines, amines, or azides. at.ua

The reaction of 1-guanyl-3,5-dimethylpyrazole with hydrazine or phenylhydrazine (B124118) results in the cleavage of the guanyl group and the formation of 3,5-dimethylpyrazole (B48361) alongside nitroaminoguanidine or 3-phenyl-1-nitroaminoguanidine, respectively. at.ua Similarly, treatment with amines leads to the formation of substituted guanidines and 3,5-dimethylpyrazole. at.ua

In the context of cyclocondensation reactions, the formation of unexpected products can sometimes be attributed to cleavage and rearrangement pathways. For instance, the reaction of nitrosoguanidine (B1196799) to form aminoguanidine can proceed through a "dearrangement" to water, nitrogen, and cyanamide (B42294), which then reacts with hydrazine. sciencemadness.org Understanding these potential cleavage pathways and the conditions that favor them is essential for optimizing the synthesis of desired products and minimizing the formation of unwanted by-products.

Computational Chemistry and Theoretical Studies on Phenyl Aminoguanidine Hydroiodide

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein. This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. researchgate.net

The binding affinity quantifies the strength of the interaction between a ligand and its target. In molecular docking simulations, this is typically expressed as a docking score or binding energy, often in units of kcal/mol. A lower (more negative) binding energy generally indicates a more stable and stronger interaction. nih.govresearchgate.net For instance, in studies of aminoguanidine (B1677879) derivatives, docking simulations have been used to evaluate their potential as antimicrobial agents by calculating their binding affinity to specific enzymes. nih.gov Similarly, various N-phenyl carboxamide derivatives have been assessed against cancer targets, with binding affinities indicating their potential inhibitory action. mdpi.com

While specific binding affinity data for 3-Phenyl-1-aminoguanidine hydroiodide is not detailed in the available literature, the table below illustrates typical binding affinity values obtained for related classes of compounds against various protein targets, demonstrating how such data is presented.

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Reference Compound Affinity (kcal/mol) |

|---|---|---|---|

| Phenylhydrazono Phenoxyquinolines | α-amylase | -9.5 to -10.2 | N/A |

| Pyridoxylidene-Aminoguanidine-Metal Complexes | Bovine Serum Albumin (BSA) | -21.0 to -34.4 | N/A |

| N-phenyl-2-quinolone-3-carboxamides | PI3Kα | -7.5 to -9.1 | -8.2 (BYL719) |

Data in the table is illustrative of the types of results obtained in molecular docking studies for related compound classes. mdpi.comnih.govnih.gov

Beyond predicting binding energy, molecular docking identifies the specific types and locations of interactions between the ligand and the amino acid residues of the target protein. These interactions are critical for the stability of the ligand-protein complex. Common interactions include:

Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein, which are crucial for binding in an aqueous environment.

Van der Waals Forces: Weak, short-range electrostatic attractions between atoms.

Electrostatic Interactions: Attractions between charged or polar groups.

For example, docking studies on aminoguanidine derivatives revealed that hydrogen bond interactions with residues like THR81 and hydrophobic interactions with ALA246 were crucial for their binding and biological activity. nih.gov Similarly, studies on other complex organic molecules show hydrogen bonding with key residues such as S774, K802, and D933 in the PI3Kα binding cleft. mdpi.com These precise interaction maps are fundamental for structure-based drug design, allowing chemists to modify a ligand's structure to enhance its binding to the target.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods provide a detailed understanding of molecular geometry, electron distribution, and chemical reactivity. nih.gov

Density Functional Theory (DFT) is a computational method used to model the electronic structure of molecules. A key application is geometry optimization, where the calculation finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.gov Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for this purpose. nih.govresearchgate.net

The optimized geometry provides theoretical values for bond lengths and angles. These computed parameters are often compared with experimental data (e.g., from X-ray crystallography) to validate the computational model. Discrepancies between theoretical (gas phase) and experimental (solid state) data can often be attributed to intermolecular forces like hydrogen bonding and crystal packing effects in the solid state. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. youtube.comlibretexts.org It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons. youtube.com

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. wuxibiology.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. nih.govschrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests higher chemical reactivity and is often associated with molecules that are more easily polarized. dergipark.org.tr The distribution of electron density in these orbitals also reveals the likely sites for nucleophilic (from HOMO) and electrophilic (to LUMO) attacks. nih.gov

The following table presents representative FMO data for related compounds, calculated using DFT methods.

| Compound/Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(1-Phenylethylideneamino) guanidine (B92328) | -5.918 | -1.251 | 4.667 |

| Amb1153724 (Natural Compound) | -6.49 | -2.01 | 4.48 |

| Amb23604132 (Natural Compound) | -5.83 | -2.23 | 3.60 |

Data is illustrative of FMO calculations on related or structurally relevant molecules. dergipark.org.trnih.gov

Atomic charge calculations determine the distribution of electron density among the atoms within a molecule. This analysis helps to characterize the molecule's electronic properties and predict its behavior. One common method for visualizing this is through a Molecular Electrostatic Potential (MEP) map. dergipark.org.tr

The MEP map illustrates the charge distribution on the molecule's surface. Different colors represent different electrostatic potentials:

Red: Regions of high electron density (negative potential), typically associated with electronegative atoms. These are sites susceptible to electrophilic attack.

Blue: Regions of low electron density (positive potential), often around hydrogen atoms bonded to electronegative atoms. These are sites prone to nucleophilic attack.

Green: Neutral or nonpolar regions. dergipark.org.tr

By analyzing the MEP surface, researchers can identify the most reactive parts of a molecule, understand intermolecular interactions, and predict sites for hydrogen bonding. researchgate.net These calculations, along with FMO analysis, provide a comprehensive picture of a molecule's chemical reactivity and electronic character.

Chemical Descriptors Calculation (e.g., Chemical Potential, Chemical Hardness)

The chemical potential (μ) of a molecule is a measure of the tendency of an electron to escape from the system. It is related to the negative of electronegativity and can be approximated using the energies of the HOMO and LUMO as follows:

μ ≈ (EHOMO + ELUMO) / 2

A more negative chemical potential suggests a higher stability and lower reactivity.

Chemical hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive, while a softer molecule is more reactive. It is calculated as:

η ≈ (ELUMO - EHOMO) / 2

A larger energy gap between the HOMO and LUMO results in a greater chemical hardness, indicating higher stability.

Other related descriptors include the global softness (S), which is the reciprocal of hardness (S = 1/η), and the electrophilicity index (ω), which measures the ability of a species to accept electrons (ω = μ²/2η).

The following interactive table presents a hypothetical set of calculated quantum chemical descriptors for this compound, based on typical values for similar organic molecules, to illustrate these concepts.

| Chemical Descriptor | Formula | Hypothetical Value (eV) | Implication |

| Highest Occupied Molecular Orbital Energy (EHOMO) | - | -6.5 | Energy of the outermost electrons |

| Lowest Unoccupied Molecular Orbital Energy (ELUMO) | - | -1.2 | Energy of the lowest available electron state |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 | Indicates high kinetic stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 | Tendency of electrons to escape |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / η | 0.38 | Measure of reactivity |

| Electrophilicity Index (ω) | μ² / 2η | 2.80 | Propensity to accept electrons |

Note: The values in this table are illustrative and not derived from a specific computational study on this compound.

Hirshfeld Surface Analysis and Mapping of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com By mapping properties onto this surface, one can gain a detailed understanding of the non-covalent interactions that govern the crystal packing. For this compound, a Hirshfeld surface analysis would be instrumental in elucidating the contributions of various interactions, such as hydrogen bonds and π-π stacking.

The Hirshfeld surface is generated based on the electron distribution of a molecule. The normalized contact distance (dnorm) is a key property mapped onto the surface, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. mdpi.com

In the context of this compound, several types of non-covalent interactions are expected to be significant:

Hydrogen Bonds: The aminoguanidine moiety contains several N-H groups that can act as hydrogen bond donors, while the iodide ion is a potential hydrogen bond acceptor. These N-H···I interactions would be a prominent feature in the crystal packing.

C-H···π Interactions: The phenyl ring provides a π-system that can interact with C-H bonds of neighboring molecules. nih.gov

π-π Stacking: The phenyl rings of adjacent molecules can engage in π-π stacking interactions, further stabilizing the crystal structure. nih.gov

H···H Contacts: Due to the abundance of hydrogen atoms in the molecule, H···H contacts are expected to cover a significant portion of the Hirshfeld surface. nih.gov

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. The following interactive table presents a hypothetical breakdown of the percentage contributions of the major intermolecular contacts for this compound, based on analyses of similar compounds containing phenyl rings and hydrogen-bonding motifs.

| Intermolecular Contact | Hypothetical Contribution (%) | Description |

| H···H | 45.0 | Interactions between hydrogen atoms on adjacent molecules. nih.gov |

| N···H / H···N | 20.5 | Primarily represents N-H···I hydrogen bonds. |

| C···H / H···C | 18.0 | Includes C-H···π interactions involving the phenyl ring. nih.gov |

| I···H / H···I | 12.0 | Hydrogen bonding and other contacts involving the iodide ion. |

| C···C | 3.5 | Indicative of π-π stacking between phenyl rings. |

| Others | 1.0 | Other minor contacts. |

Note: The percentage contributions in this table are illustrative and based on qualitative expectations for a molecule with the structure of this compound.

Applications of 3 Phenyl 1 Aminoguanidine Hydroiodide and Its Derivatives in Advanced Organic Synthesis

Utilization as Building Blocks for Fused Heterocyclic Ring Systems

The inherent reactivity of the aminoguanidine (B1677879) moiety makes 3-phenyl-1-aminoguanidine hydroiodide a valuable precursor for the synthesis of various fused heterocyclic ring systems. The presence of multiple nucleophilic nitrogen atoms allows for a range of cyclization reactions with suitable electrophilic partners. The phenyl substituent can also influence the reactivity and properties of the resulting heterocyclic compounds.

The general strategy for constructing fused heterocycles involves the reaction of 3-phenyl-1-aminoguanidine with bifunctional compounds, leading to the formation of new rings fused to the initial heterocyclic core. For instance, derivatives of aminoguanidine are widely employed in the synthesis of 1,2,4-triazoles. at.uaijisrt.com These triazole rings can then be further elaborated to create fused systems. The classical approach, first introduced by Thiele, involves the acylation of the hydrazino group of aminoguanidine, followed by cyclization with an alkali to yield a 3-amino-5-substituted-1,2,4-triazole. at.ua This initial triazole can then undergo further reactions to form fused systems.

Recent research has demonstrated the synthesis of complex fused heterocyclic systems starting from aminoguanidine derivatives. For example, new 7-amino-8-imino-3-methyl-1-phenyl-1,8-dihydro-7H-pyrazolo[4'',3'':5',6']pyrazino[3',2':4,5]thieno[3,2-d]pyrimidine and 5-amino-3-methyl-1-phenyl-6-(1,4,5,6-tetrahydropyrimidin-2-yl)-thieno[3,2-e]pyrazolo[3,4-b]pyrazine compounds have been synthesized using a substituted aminoguanidine derivative as a key precursor. researchgate.net These complex molecules highlight the utility of aminoguanidine derivatives in building intricate, multi-ring systems.

The following table summarizes representative examples of fused heterocyclic ring systems synthesized from aminoguanidine derivatives:

| Starting Material | Reagent(s) | Fused Heterocyclic System | Reference |

| 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-e]pyrazolo[3,4-b]pyrazine-6-carbonitrile | Various cyclizing agents | Pyrazolo[4'',3'':5',6']pyrazino[3',2':4,5]thieno[3,2-d]pyrimidine | researchgate.net |

| Dehydroepiandrosterone | Various reagents | D-ring fused pyridine (B92270) and imidazo[2,1-b]thiazoles | nih.gov |

| ortho-Quinone methide | Electron-rich dienophiles | Fused-ring flavonoid systems | rsc.org |

Precursors for Novel Molecular Architectures

Beyond fused heterocycles, this compound and its derivatives are instrumental in the synthesis of a wide range of novel molecular architectures. The reactivity of the guanidinium (B1211019) group and the primary amine allows for diverse chemical transformations, leading to compounds with unique structural features and potential applications.

One area of interest is the synthesis of substituted guanidines and aminoguanidine hydrazones. A series of benzyl (B1604629) and phenyl guanidine (B92328) and aminoguanidine hydrazone derivatives have been designed and synthesized, demonstrating the versatility of the aminoguanidine scaffold. nih.gov These syntheses often involve multi-step procedures, including guanylation reactions and condensations with aldehydes. For instance, aminoguanidino hydrazone derivatives can be prepared by the condensation of corresponding aldehydes with N-aminoguanidine bicarbonate. nih.gov

Furthermore, aminoguanidine derivatives serve as precursors for more complex structures, such as functionalized phenyl oxazoles. nih.govrsc.org These compounds have been investigated for their biological activities and represent a class of novel molecular architectures derived from the aminoguanidine core. The synthesis of these molecules showcases the ability to incorporate the aminoguanidine moiety into larger, more complex frameworks.

The following table provides examples of novel molecular architectures derived from aminoguanidine precursors:

| Precursor | Reaction Type | Resulting Molecular Architecture | Reference |

| Substituted 3-(aminomethyl)phenols | Guanylation | Benzyl guanidine derivatives | nih.gov |

| 3-hydroxybenzaldehyde derivatives | Condensation with N-aminoguanidine | Aminoguanidine hydrazone derivatives | nih.gov |

| Aminoguanidine derivatives | Multi-step synthesis | Functionalized phenyl oxazoles | nih.govrsc.org |

Design and Preparation of Functionalized Guanidine Scaffolds

The guanidine group is a key structural motif in many biologically active molecules and functional materials. This compound provides a readily available starting material for the design and preparation of functionalized guanidine scaffolds. The presence of the phenyl ring and the amino group allows for systematic modifications to tune the properties of the resulting guanidine derivatives.

The synthesis of functionalized guanidines can be achieved through various methods. One common approach is the guanylation of amines using a protected S-methylisothiourea reagent. nih.gov This method allows for the introduction of the guanidine functionality onto a variety of molecular frameworks. For instance, meta-substituted benzyl guanidine compounds have been constructed from the corresponding 3-aminomethylphenol derivatives via a guanylation reaction. nih.gov

Another strategy involves the modification of the aminoguanidine backbone itself. For example, phenyl carbamoylated guanidine functionalized chitosan (B1678972) has been synthesized, demonstrating the potential to incorporate the guanidine moiety into polymeric structures. fiu.edu This research involved the synthesis of S-methyl phenyl carbamoylated guanidine (SMPCG) as an intermediate, which was then reacted with chitosan. fiu.edu

The design of these scaffolds is often guided by the desired application, whether it be for biological activity or materials science. The ability to introduce various functional groups onto the guanidine core allows for the fine-tuning of properties such as basicity, lipophilicity, and hydrogen bonding capacity.

The table below outlines different approaches to the preparation of functionalized guanidine scaffolds:

| Starting Material | Guanylation Agent/Method | Functionalized Guanidine Scaffold | Reference |

| Substituted 3-(aminomethyl)phenols | Boc-protected S-methylisothiourea | meta-Substituted benzyl guanidines | nih.gov |

| S-methylisothiourea | Phenyl isocyanate | S-methyl phenyl carbamoylated guanidine | fiu.edu |

| Amines | 1-Guanyl-3,5-dimethylpyrazole | Substituted guanidines | at.ua |

Exploration in Materials Chemistry (e.g., Aggregation-Induced Emission Enhancement (AIEE) Luminogens)

While the primary applications of this compound have been in the synthesis of biologically relevant molecules, its structural features suggest potential for exploration in materials chemistry, particularly in the area of Aggregation-Induced Emission (AIE) luminogens. AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. magtech.com.cn This property is highly desirable for applications in optoelectronic devices, chemical sensors, and bio-imaging. nih.govnih.govnsf.gov

The core principle behind AIE is the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. magtech.com.cneuropean-mrs.com Molecules containing rotor-like structures, such as phenyl rings, are often associated with AIE activity. The this compound structure contains a phenyl group that could potentially contribute to AIE effects when incorporated into a larger conjugated system.

Although there are no direct reports on the AIE properties of this compound itself, the guanidinium group has been incorporated into AIE-active materials. The charged nature of the guanidinium ion can promote intermolecular interactions and aggregation, which are prerequisites for AIE. Furthermore, the synthetic versatility of the aminoguanidine core allows for the facile introduction of known AIE-active chromophores. By strategically designing molecules that combine the structural features of 3-phenyl-1-aminoguanidine with established AIEgens, it may be possible to develop novel luminogenic materials.

The following table summarizes key concepts and potential design strategies for exploring this compound in AIE materials:

| AIE Concept | Relevance to this compound | Potential Design Strategy |

| Restriction of Intramolecular Motion (RIM) | The phenyl group can act as a molecular rotor. magtech.com.cneuropean-mrs.com | Incorporate the phenylguanidine moiety into a larger, more sterically hindered structure to restrict rotation upon aggregation. |

| Intermolecular Interactions | The guanidinium group can form strong hydrogen bonds and electrostatic interactions. | Synthesize derivatives with extended conjugation and self-assembly motifs to promote ordered aggregation. |

| Incorporation of AIE-active Chromophores | The aminoguanidine core can be chemically modified. | React 3-phenyl-1-aminoguanidine with known AIEgens (e.g., tetraphenylethylene (B103901) derivatives) to create novel hybrid molecules. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-phenyl-1-aminoguanidine hydroiodide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves reacting 3-phenyl-1-aminoguanidine with hydroiodic acid under controlled conditions. Key parameters include temperature (25–40°C), stoichiometric ratios (1:1.2 molar ratio of base to HI), and inert atmospheres to prevent oxidation. Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity (>95%). Monitoring pH during neutralization steps ensures minimal byproduct formation .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodological Answer :

- X-ray crystallography (for single crystals) resolves molecular packing and hydrogen-bonding networks. For example, hydroiodide salts often exhibit iodide ions participating in N–H···I interactions .

- Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition temperatures typically >150°C.

- FT-IR and NMR confirm functional groups (e.g., guanidine N–H stretches at 3200–3400 cm⁻¹) and protonation states .

Q. What solvent systems are suitable for solubility testing?

- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for high solubility. Aqueous solubility is pH-dependent due to the protonated guanidine group. Solubility profiles can be quantified using UV-Vis spectroscopy at λ_max ≈ 260 nm (aromatic absorption) .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what experimental designs are optimal for such studies?

- Methodological Answer :

- Fluorescence quenching assays using bovine serum albumin (BSA) or lysozyme quantify binding constants (e.g., Stern-Volmer plots).

- Molecular docking simulations (AutoDock Vina) predict binding sites on enzymes like aldose reductase, a target in diabetic complications. Compare results with aminoguanidine derivatives .

- Circular dichroism (CD) monitors conformational changes in proteins upon ligand binding .

Q. What strategies resolve contradictions in reaction yield data across studies?

- Methodological Answer :

- Design of Experiments (DoE) identifies critical variables (e.g., reaction time, solvent polarity). For example, yields may drop in protic solvents due to iodide ion solvation .

- High-throughput screening under varied conditions (temperature, catalysts) pinpoints optimal parameters.

- Advanced analytics (LC-MS) detect trace impurities that suppress yields .

Q. How can researchers investigate the compound’s potential as an inhibitor of advanced glycation end products (AGEs)?

- Methodological Answer :

- In vitro glycation models : Incubate collagen or BSA with glucose (0.1–1.0 M) and the compound (0.1–10 mM) for 4–8 weeks. Quantify AGEs via fluorescence (Ex: 370 nm, Em: 440 nm) .

- Animal models : Administer the compound (50–100 mg/kg/day) to diabetic rodents; measure arterial cross-linking via tensile testing and immunohistochemistry .

Data Contradiction Analysis

Q. Why do reported biological activities vary between aminoguanidine derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : The phenyl group in 3-phenyl-1-aminoguanidine may enhance lipophilicity, altering membrane permeability compared to unsubstituted aminoguanidine.

- Assay variability : Differences in cell lines (e.g., endothelial vs. renal cells) or incubation times affect outcomes. Standardize protocols using ISO guidelines .

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.